molecular formula C11H17BrN4O2 B13073067 tert-butyl 3-(bromomethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-7-carboxylate

tert-butyl 3-(bromomethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-7-carboxylate

Cat. No.: B13073067
M. Wt: 317.18 g/mol
InChI Key: OJXUKJDCMGKHNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a brominated triazolopyrazine derivative characterized by a tert-butyl carboxylate group at position 7 and a bromomethyl substituent at position 3 (Fig. 1). Its structure combines a bicyclic [1,2,4]triazolo[4,3-a]pyrazine core with functional groups that enhance reactivity and steric protection. The bromomethyl group serves as a versatile site for nucleophilic substitution or cross-coupling reactions, while the tert-butyl ester improves solubility and stability during synthesis. This molecule is primarily utilized as an intermediate in medicinal chemistry, particularly for developing kinase inhibitors or protease-activated receptor (PAR) antagonists .

Properties

Molecular Formula

C11H17BrN4O2

Molecular Weight

317.18 g/mol

IUPAC Name

tert-butyl 3-(bromomethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-7-carboxylate

InChI

InChI=1S/C11H17BrN4O2/c1-11(2,3)18-10(17)15-4-5-16-8(6-12)13-14-9(16)7-15/h4-7H2,1-3H3

InChI Key

OJXUKJDCMGKHNE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN2C(=NN=C2CBr)C1

Origin of Product

United States

Preparation Methods

Reaction Conditions and Procedure

Parameter Description
Starting Material tert-butyl 3-(aminomethyl)-6,8-dihydro-5H-triazolo[4,3-a]pyrazine-7-carboxylate or corresponding methyl precursor
Brominating Agent N-Bromosuccinimide (NBS)
Base Sodium bicarbonate (NaHCO3)
Solvent Chloroform (CHCl3)
Temperature 0 °C to room temperature (20 °C)
Reaction Time 2 to 16 hours
Work-up Extraction with water and chloroform; drying over sodium sulfate
Purification Silica gel column chromatography or flash chromatography
Yield Approximately 51% to 60% (depending on scale and conditions)

Experimental Details from Literature

  • A typical procedure involves dissolving 1 g of the methyl precursor in 20 mL chloroform, adding 688 mg sodium bicarbonate and 873 mg NBS at 0 °C. The mixture is stirred for 2 hours at room temperature. After aqueous work-up and drying, the crude product is purified by silica gel chromatography to yield the brominated product with about 51% yield.

  • On a larger scale, 9.01 g of the tert-butyl protected tetrahydrotriazolopyrazine is dissolved in 150 mL chloroform, cooled to 0 °C, and treated with 6.72 g sodium bicarbonate and 7.11 g NBS. The reaction is stirred for 15 minutes at 0 °C and then 16 hours at ambient temperature. The product is isolated by extraction and purified by flash chromatography, yielding the brominated compound with LC/MS confirmation (m/z 303 and 305).

Mechanistic Considerations

  • The bromination proceeds via a radical substitution mechanism, where NBS generates bromine radicals that selectively abstract a hydrogen from the methyl group adjacent to the heterocyclic nitrogen atoms, forming the bromomethyl derivative.

  • Sodium bicarbonate acts as a mild base to neutralize any acidic byproducts and maintain a slightly basic medium, which helps in controlling side reactions and decomposition.

  • The use of chloroform as solvent provides a non-polar environment favoring the radical bromination and easy separation during work-up.

Analytical Data Supporting the Preparation

Analytical Technique Observations/Results
LC/MS Molecular ion peaks at m/z 303 and 305 (M+1) indicating bromine isotopes
Yield 51% to 60% depending on reaction scale and purification
Purity Confirmed by chromatographic methods post-purification
Physical State Solid, consistent with tert-butyl ester protected bromomethyl compound

Summary Table of Preparation Parameters

Aspect Details
Starting Material tert-butyl 3-(aminomethyl)-6,8-dihydro-5H-triazolo[4,3-a]pyrazine-7-carboxylate or methyl analog
Brominating Agent N-Bromosuccinimide (NBS)
Base Sodium bicarbonate
Solvent Chloroform
Temperature Range 0 °C to 20 °C
Reaction Time 2 to 16 hours
Work-up Aqueous extraction, drying, chromatography
Yield 51% - 60%
Purification Silica gel column or flash chromatography
Analytical Confirmation LC/MS (m/z 303/305)

Research Findings and Considerations

  • The bromination step is critical for introducing a reactive bromomethyl group that can be further functionalized in subsequent synthetic steps.

  • Reaction conditions such as temperature, reaction time, and base amount significantly affect the yield and purity. Longer reaction times (up to 16 hours) at ambient temperature improve conversion but may require careful monitoring to avoid overbromination or decomposition.

  • The tert-butyl ester protecting group remains stable under these conditions, allowing selective bromination without deprotection.

  • The method is reproducible and scalable, as demonstrated by both small-scale (1 g) and larger-scale (9 g) preparations with consistent yields.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-(bromomethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-7-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for creating new materials with specific properties .

Biology and Medicine: In biological and medicinal research, tert-butyl 3-(bromomethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-7-carboxylate has shown potential as an antibacterial agent. Studies have demonstrated its effectiveness against various bacterial strains, making it a candidate for developing new antibiotics .

Industry: In the industrial sector, this compound’s derivatives are explored for their potential use in creating advanced materials, such as polymers and coatings .

Mechanism of Action

The exact mechanism of action of tert-butyl 3-(bromomethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-7-carboxylate is not fully understood. it is believed to interact with specific molecular targets, such as bacterial enzymes, disrupting their function and leading to antibacterial effects . Further research is needed to elucidate the precise pathways involved.

Comparison with Similar Compounds

Structural Analogues

Key structural analogues differ in substituents, heterocyclic systems, or functional groups. A comparative analysis is provided below:

Compound Name Substituents Core Structure Key Differences Similarity Score
tert-Butyl 3-(bromomethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-7-carboxylate Bromomethyl (C3), tert-butyl ester (C7) [1,2,4]Triazolo[4,3-a]pyrazine Reference compound
tert-Butyl 3-bromo-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate Bromo (C3), tert-butyl ester (C7) [1,2,4]Triazolo[4,3-a]pyrazine Bromo (non-methylated) substituent; reduced reactivity for alkylation 0.84
tert-Butyl 3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-7-carboxylate Trifluoromethyl (C3), tert-butyl ester (C7) [1,2,4]Triazolo[4,3-a]pyrazine Electron-withdrawing CF3 group; alters electronic properties and metabolic stability
tert-Butyl 3-bromo-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate Bromo (C3), tert-butyl ester (C7) Imidazo[1,2-a]pyrazine Imidazole ring instead of triazole; impacts aromaticity and target binding 0.52
3-(Pyrazin-2-yl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine Pyrazinyl (C3) [1,2,4]Triazolo[4,3-a]pyrazine Pyrazine substituent; enhances π-stacking in drug-receptor interactions

Structural Insights :

  • Bromomethyl vs. Bromo : The bromomethyl group in the target compound enables alkylation or conjugation reactions, unlike the simpler bromo substituent in analogues .
  • Triazolo vs. Imidazo Cores : Imidazo[1,2-a]pyrazine derivatives exhibit distinct electronic profiles due to reduced nitrogen content, affecting solubility and binding affinity .
  • Trifluoromethyl Substitution : The CF3 group increases lipophilicity and resistance to oxidative metabolism, making it favorable in drug design .
Reactivity and Functionalization
  • Bromomethyl Group: Acts as a superior leaving group compared to non-methylated bromo analogues, enabling efficient Suzuki or Buchwald-Hartig couplings .
  • tert-Butyl Ester : Provides steric protection against hydrolysis, unlike methyl or ethyl esters in analogues like methyl 3-bromopyrazolo[1,5-a]pyrazine-4-carboxylate ().
  • Triazolo Core : The nitrogen-rich structure enhances coordination with metal catalysts in cross-coupling reactions, contrasting with imidazo derivatives .
Pharmacological and Physicochemical Properties
Property Target Compound CF3 Analogue Imidazo Analogue
LogP 2.8 (predicted) 3.1 2.5
Solubility (mg/mL) 0.12 (DMSO) 0.08 (DMSO) 0.20 (DMSO)
BBB Permeability Low Low Moderate
CYP Inhibition Weak (CYP2D6, CYP3A4) Moderate (CYP2C9) Weak

Pharmacological Notes:

  • The target compound’s bromomethyl group allows derivatization into prodrugs or targeted therapies, unlike CF3 or pyrazine-substituted analogues .
  • Imidazo analogues show better blood-brain barrier (BBB) penetration, making them suitable for CNS-targeted agents .

Biological Activity

tert-Butyl 3-(bromomethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-7-carboxylate is a halogenated heterocyclic compound with significant potential in medicinal chemistry. Its unique structural features enable various biological activities, particularly in antibacterial applications. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and efficacy against bacterial strains.

The compound has the following chemical properties:

PropertyValue
Molecular FormulaC11H17BrN4O2
Molecular Weight317.18 g/mol
IUPAC NameThis compound
InChI KeyOJXUKJDCMGKHNE-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves multiple steps. A common method includes the reaction of tert-butyl 3-bromo-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate with a brominating agent under controlled conditions. This process allows for the introduction of the bromomethyl group which enhances the compound's reactivity and potential for further chemical modifications .

Antibacterial Activity

Recent studies have demonstrated that derivatives of triazolo[4,3-a]pyrazine exhibit significant antibacterial properties. Specifically:

  • Mechanism of Action : The antibacterial activity is attributed to the ability of these compounds to disrupt bacterial cell membranes and inhibit essential enzymes like DNA gyrase and topoisomerase IV .
  • Efficacy : In vitro testing revealed that certain derivatives displayed moderate to good antibacterial activities against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) strains. For instance, some compounds showed minimum inhibitory concentrations (MICs) comparable to established antibiotics like ampicillin .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that:

  • Compounds with longer alkyl chains at specific positions exhibit enhanced antibacterial properties due to increased lipophilicity and membrane permeability.
  • Electron-donating groups on aromatic rings also contribute positively to antibacterial activity by facilitating π-π stacking interactions with bacterial targets .

Case Studies

A selection of case studies highlights the biological activity of related compounds:

  • Study on Triazolo Derivatives :
    • Researchers synthesized a series of triazolo derivatives and evaluated their antibacterial activity using the microbroth dilution method.
    • Notably, compound 2e exhibited MICs of 32 μg/mL against Staphylococcus aureus and 16 μg/mL against Escherichia coli, indicating strong potential for development as an antibiotic .
  • Molecular Docking Studies :
    • Molecular docking studies have shown that synthesized derivatives can effectively bind to DNA gyrase and topoisomerase IV, validating their potential as antibacterial agents through targeted inhibition mechanisms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.